molecular formula C19H18BrN5O3 B295421 7-[(2-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(2-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B295421
M. Wt: 444.3 g/mol
InChI Key: YIZYSRHVTQCSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the benzyl group.

    Amination: Attachment of the furylmethylamino group.

    Purine Ring Formation: Construction of the purine ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethylamino group.

    Reduction: Reduction reactions can occur at the bromobenzyl group.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution could result in a variety of functionalized derivatives.

Scientific Research Applications

7-[(2-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The presence of the bromine atom in 7-[(2-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE distinguishes it from similar compounds. This bromine atom can participate in unique chemical reactions, making the compound valuable for specific applications that require such reactivity.

Properties

Molecular Formula

C19H18BrN5O3

Molecular Weight

444.3 g/mol

IUPAC Name

7-[(2-bromophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H18BrN5O3/c1-23-16-15(17(26)24(2)19(23)27)25(11-12-6-3-4-8-14(12)20)18(22-16)21-10-13-7-5-9-28-13/h3-9H,10-11H2,1-2H3,(H,21,22)

InChI Key

YIZYSRHVTQCSJE-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC=C4Br

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC=C4Br

Origin of Product

United States

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